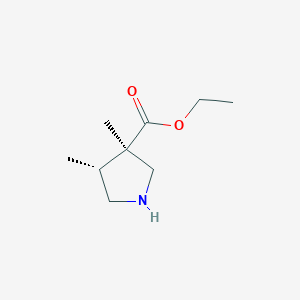
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride typically begins with the preparation of the piperidine nucleus. This core structure is often constructed through a series of condensation and cyclization reactions involving intermediates such as ethyl acetoacetate and piperidine.
The subsequent addition of the 1-ethynylcyclohexyl group can be achieved through a nucleophilic substitution reaction where an ethynylcyclohexyl halide reacts with a hydroxy-functionalized piperidine intermediate under basic conditions.
Finally, the esterification of the carboxylate group with ethanol yields the ethyl ester derivative. The resulting compound is then reacted with hydrochloric acid to obtain the hydrochloride salt, which is essential for its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis steps. Key considerations include ensuring the purity of starting materials, optimizing reaction yields, and implementing efficient purification techniques such as recrystallization and column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions:
Oxidation: : Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: : Reduction of the ethynyl group to an ethyl group.
Substitution: : Nucleophilic substitutions at the ethynyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: : Corresponding ketones or aldehydes.
Reduction: : Ethyl analogs.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is used in organic synthesis as an intermediate for constructing complex molecules. It serves as a building block for synthesizing other piperidine derivatives with potential pharmacological activity.
Biology
In biological research, this compound can be used to study receptor binding and enzymatic activity. Its structural features make it an ideal candidate for probing the interactions between small molecules and biological targets.
Medicine
Industry
Industrially, the compound can be utilized in the synthesis of polymers, coatings, and other materials where specific chemical functionalities are required.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's piperidine core allows it to bind to receptor sites, potentially modulating their activity. The ethynyl and cyclohexyl groups may enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:
Methyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
Propyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
These compounds differ in the ester moiety attached to the piperidine ring, which can influence their chemical properties and biological activity.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(1-ethynylcyclohexyl)oxy-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-3-19(10-6-5-7-11-19)24-15-17(21)14-20-12-8-16(9-13-20)18(22)23-4-2;/h1,16-17,21H,4-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJJAEKOAMCCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
![2-(2-(4-methoxyphenyl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2964516.png)
![5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide](/img/structure/B2964518.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)




![1-[(4-Chlorophenyl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2964529.png)


![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)
